![molecular formula C18H14F3N3O2 B7535319 1-(2-methoxy-5-methylphenyl)-N-(2,3,4-trifluorophenyl)pyrazole-3-carboxamide](/img/structure/B7535319.png)
1-(2-methoxy-5-methylphenyl)-N-(2,3,4-trifluorophenyl)pyrazole-3-carboxamide
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Overview
Description
MMTP is a pyrazole derivative that was first synthesized in 2009 by researchers at the University of California, San Francisco. Since then, it has been the subject of numerous studies exploring its potential use in scientific research. MMTP has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further research.
Mechanism of Action
The mechanism of action of MMTP is not fully understood, but it is believed to act as a selective CB1 receptor antagonist. CB1 receptors are part of the endocannabinoid system and are involved in the regulation of a variety of physiological processes. By blocking CB1 receptors, MMTP may modulate the activity of the endocannabinoid system and produce a variety of physiological effects.
Biochemical and Physiological Effects:
MMTP has been shown to have a variety of biochemical and physiological effects. In animal studies, MMTP has been shown to reduce pain sensitivity and alter food intake. It has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of MMTP is its ability to selectively modulate the activity of the endocannabinoid system. This makes it a useful tool for studying the role of the endocannabinoid system in various physiological processes. However, one limitation of MMTP is its potential for off-target effects. As with any experimental tool, it is important to carefully consider the potential advantages and limitations of using MMTP in a particular experiment.
Future Directions
There are several potential future directions for research on MMTP. One area of interest is its potential use in the treatment of pain and mood disorders. MMTP has been shown to have anxiolytic and antidepressant effects in animal studies, and further research may explore its potential as a therapeutic agent. Additionally, further research may explore the potential of MMTP as a tool for studying the endocannabinoid system and other physiological processes.
Synthesis Methods
The synthesis of MMTP involves several steps, including the reaction of 2,3,4-trifluorobenzoyl chloride with 2-methoxy-5-methylphenylhydrazine to form 2,3,4-trifluorophenylhydrazine. This is then reacted with ethyl 3-oxobutanoate to form the pyrazole ring, which is then modified with a carboxamide group to form MMTP.
Scientific Research Applications
MMTP has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the endocannabinoid system. MMTP has been shown to modulate the activity of the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, appetite, and mood.
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-N-(2,3,4-trifluorophenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-10-3-6-15(26-2)14(9-10)24-8-7-13(23-24)18(25)22-12-5-4-11(19)16(20)17(12)21/h3-9H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKQZJDMXIDUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CC(=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-5-methylphenyl)-N-(2,3,4-trifluorophenyl)pyrazole-3-carboxamide |
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